2-(2-Chloro-4-fluorobenZyloxy)phenylZinc bromide
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Overview
Description
2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the benzyl group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2-chloro-4-fluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2-chloro-4-fluorobenzyloxy)phenyl bromide+Zn→2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities that could affect the reactivity of the organozinc compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, with THF as the solvent. The reaction is carried out under an inert atmosphere.
Addition Reactions: Can react with various electrophiles like aldehydes and ketones to form secondary and tertiary alcohols.
Major Products
The major products formed from these reactions depend on the electrophile used. For example, in a Negishi coupling with an aryl halide, the product would be a biaryl compound.
Scientific Research Applications
2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide is used in various fields of scientific research:
Chemistry: Employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Used in the modification of biomolecules for studying biological pathways.
Medicine: Plays a role in the synthesis of potential therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The molecular targets and pathways depend on the specific reaction it is involved in. For example, in a Negishi coupling, the organozinc compound transfers its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorobenzyl bromide
- 2-(2’-fluorobenzyloxy)phenylmagnesium bromide
- 4-chloro-3-fluorobenzyl bromide
Uniqueness
2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide is unique due to its dual halogen substituents, which enhance its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C13H9BrClFOZn |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-4-fluoro-1-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-13-8-11(15)7-6-10(13)9-16-12-4-2-1-3-5-12;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
TVVIIJTVKARBSY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)OCC2=C(C=C(C=C2)F)Cl.[Zn+]Br |
Origin of Product |
United States |
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